![molecular formula C8H7NO3 B1589022 2-(3-Nitrophenyl)acetaldehyde CAS No. 66146-33-6](/img/structure/B1589022.png)
2-(3-Nitrophenyl)acetaldehyde
Overview
Description
2-(3-Nitrophenyl)acetaldehyde (2-NPAA) is an organic compound that has been studied extensively for its wide range of applications in the scientific and medical fields. It is a derivative of acetaldehyde, a simple aldehyde compound, and is composed of a nitro group and a phenyl group. In recent years, 2-NPAA has been used in various laboratory experiments, such as in synthetic organic chemistry, biochemistry, and pharmacology. It has also been studied for its potential therapeutic applications in the medical field.
Scientific Research Applications
Synthetic Intermediate
“2-(3-Nitrophenyl)acetaldehyde” is a chiral, organocatalytic, organic compound that has been used as a synthetic intermediate . This compound is produced by the reaction of phenylacetaldehyde with trifluoroacetic acid and l-proline in the presence of an organocatalyst such as copper(I) bromide .
Organocatalysis
The compound plays a significant role in organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions. The presence of the nitro group in “2-(3-Nitrophenyl)acetaldehyde” can enhance the catalytic activity of the compound .
Pharmaceutical Testing
“2-(3-Nitrophenyl)acetaldehyde” can be used for pharmaceutical testing . Its unique structure and properties make it a suitable candidate for the development and testing of new pharmaceutical compounds.
Intermediate in Organic Synthesis
Preparation of 3-Alkylated Indole
“2-(3-Nitrophenyl)acetaldehyde” can be used in the preparation of 3-alkylated indole . Indoles are important structures in medicinal chemistry and are present in many natural products and pharmaceuticals.
Research Chemicals
“2-(3-Nitrophenyl)acetaldehyde” is classified as a research chemical . Research chemicals are substances used by scientists for medical and scientific research purposes. One characteristic of a research chemical is that it is for laboratory research use only.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as penicillin g acylase .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(3-Nitrophenyl)acetaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(3-Nitrophenyl)acetaldehyde might be involved in similar reactions.
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Based on the potential reactions it can undergo, it might lead to the formation of oximes or hydrazones .
Action Environment
It’s known that the reaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones is acid-catalyzed . This suggests that the pH of the environment might influence the action of 2-(3-Nitrophenyl)acetaldehyde.
properties
IUPAC Name |
2-(3-nitrophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHVOPHKSRVNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468064 | |
Record name | 2-(3-nitrophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)acetaldehyde | |
CAS RN |
66146-33-6 | |
Record name | 2-(3-nitrophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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